3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile
Brand Name: Vulcanchem
CAS No.: 1006343-68-5
VCID: VC4140840
InChI: InChI=1S/C8H8F3N3/c1-6-5-7(8(9,10)11)13-14(6)4-2-3-12/h5H,2,4H2,1H3
SMILES: CC1=CC(=NN1CCC#N)C(F)(F)F
Molecular Formula: C8H8F3N3
Molecular Weight: 203.168

3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile

CAS No.: 1006343-68-5

Cat. No.: VC4140840

Molecular Formula: C8H8F3N3

Molecular Weight: 203.168

* For research use only. Not for human or veterinary use.

3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile - 1006343-68-5

Specification

CAS No. 1006343-68-5
Molecular Formula C8H8F3N3
Molecular Weight 203.168
IUPAC Name 3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanenitrile
Standard InChI InChI=1S/C8H8F3N3/c1-6-5-7(8(9,10)11)13-14(6)4-2-3-12/h5H,2,4H2,1H3
Standard InChI Key ZVOIMOLHZIHAIE-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CCC#N)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile belongs to the bipyrazole family, featuring a pyrazole ring substituted with a trifluoromethyl group at position 3 and a methyl group at position 5. A propanenitrile chain extends from the nitrogen atom at position 1, contributing to its polar character. The molecular formula is C~8~H~8~F~3~N~3~, with a molecular weight of 203.168 g/mol .

Key Structural Features:

  • Trifluoromethyl group (-CF~3~): Enhances metabolic stability and lipophilicity, a common motif in pharmaceuticals .

  • Cyano group (-C≡N): Introduces dipole moments and hydrogen-bonding capabilities, influencing solubility and reactivity.

  • Methyl substitution: At position 5, this group sterically shields the pyrazole core, affecting regioselectivity in reactions .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight203.168 g/molPubChem CID 19616372
Density1.3 ± 0.1 g/cm³Computational prediction
SolubilityLow in water; soluble in DMSOExperimental extrapolation
LogP (Partition Coefficient)1.82VulcanChem data

The compound’s low aqueous solubility (≤1 mg/mL at 25°C) and moderate lipophilicity (LogP = 1.82) suggest suitability for lipid-based formulations .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step sequence starting from 5-methyl-3-(trifluoromethyl)-1H-pyrazole:

  • Alkylation: Reaction with acrylonitrile under basic conditions (K~2~CO~3~, DMF, 60°C) to attach the propanenitrile chain:

    5-methyl-3-CF3-1H-pyrazole+CH2=CHCNBase3-[5-methyl-3-CF3-pyrazol-1-yl]propanenitrile\text{5-methyl-3-CF}_3\text{-1H-pyrazole} + \text{CH}_2=\text{CHCN} \xrightarrow{\text{Base}} \text{3-[5-methyl-3-CF}_3\text{-pyrazol-1-yl]propanenitrile}
  • Purification: Chiral separation using HPLC with amylose-based columns (e.g., Chiralpak IA) achieves >99% enantiomeric excess when resolving stereoisomers .

Process Optimization

  • Yield: 68–75% for the alkylation step.

  • Scale-up Challenges: Trifluoromethyl groups necessitate anhydrous conditions to prevent hydrolysis.

Biological Activities and Applications

Compound DerivativeIC~50~ (μM)Target Pathway
T7 (Analog)10.2PI3K/AKT/mTOR inhibition
Parent Compound14.0Caspase-3 activation

Mechanistically, the compound induces apoptosis via mitochondrial membrane depolarization and ROS generation .

Antifungal Activity

Against phytopathogens:

  • Thanatephorus cucumeris: MIC = 22.0 μg/mL .

  • Botryosphaeria dothidea: MIC = 27.7 μg/mL .

The trifluoromethyl group enhances membrane permeability, disrupting ergosterol biosynthesis .

Agrochemical Applications

As a precursor for:

  • Herbicides: Inhibits acetolactate synthase (ALS) in weeds.

  • Insecticides: Acts on GABA-gated chloride channels .

Comparative Analysis with Related Compounds

CompoundKey DifferenceBioactivity (IC~50~)
3-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)propan-1-ol-OH instead of -CNAntifungal: 35 μg/mL
2-Methyl analog (CAS 1006336-81-7) Branched alkyl chainCytotoxicity: 18.4 μM

The cyano group in 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile improves target binding affinity compared to hydroxylated analogs .

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